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Compound of Interest

Compound Name: 5-Methoxy-3-methylphthalic acid

Cat. No.: B012782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Methoxy-3-methylphthalic acid. Due to the absence of publicly available experimental

spectra for this specific compound, this document presents high-quality predicted spectroscopic

data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed,

representative experimental protocols for the acquisition of such spectra for aromatic carboxylic

acids are also provided to guide researchers in their own analytical work. This guide is intended

to serve as a valuable resource for scientists and professionals engaged in research,

development, and quality control involving this and related compounds.

Chemical Structure and Properties
IUPAC Name: 5-Methoxy-3-methylbenzene-1,2-dicarboxylic acid

Molecular Formula: C₁₀H₁₀O₅

Molecular Weight: 210.18 g/mol

CAS Number: 103203-38-9

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 5-Methoxy-3-
methylphthalic acid. This data has been generated using advanced computational models to

provide a reliable estimation of the spectral characteristics.

Predicted ¹H NMR Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11-13 Singlet (broad) 2H
Carboxylic acid

protons (-COOH)

~7.4 Singlet 1H Aromatic proton (H-6)

~7.2 Singlet 1H Aromatic proton (H-4)

~3.9 Singlet 3H
Methoxy protons (-

OCH₃)

~2.3 Singlet 3H Methyl protons (-CH₃)

Predicted in a

standard deuterated

solvent such as

DMSO-d₆ or CDCl₃.

Predicted ¹³C NMR Data
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Chemical Shift (ppm) Assignment

~170 Carboxylic acid carbon (-COOH)

~168 Carboxylic acid carbon (-COOH)

~160 Aromatic carbon (C-5, attached to -OCH₃)

~138 Aromatic carbon (C-3, attached to -CH₃)

~135 Aromatic carbon (C-1 or C-2)

~125 Aromatic carbon (C-1 or C-2)

~120 Aromatic carbon (C-6)

~115 Aromatic carbon (C-4)

~56 Methoxy carbon (-OCH₃)

~20 Methyl carbon (-CH₃)

Predicted in a standard deuterated solvent.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~2950 Medium
C-H stretch (aromatic and

aliphatic)

~1700 Strong
C=O stretch (Carboxylic acid

dimer)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Aryl ether)

~1100 Medium C-O stretch (Carboxylic acid)

Predicted for a solid sample

(e.g., KBr pellet or thin film).
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Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

210 High [M]⁺ (Molecular ion)

193 Moderate [M - OH]⁺

192 Moderate [M - H₂O]⁺

165 High
[M - COOH]⁺ or [M - H₂O -

CO]⁺

135 Moderate
Fragmentation of the aromatic

ring

Predicted for Electron

Ionization (EI) Mass

Spectrometry.

Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited. These

protocols are based on standard procedures for the analysis of solid aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of a solid aromatic

carboxylic acid.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample (e.g., 5-Methoxy-3-methylphthalic
acid).

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and

should be one that fully dissolves the analyte and has minimal overlapping signals with the

compound of interest.

Transfer the solution to a standard 5 mm NMR tube.
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Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a standard 90° pulse sequence.

Set the relaxation delay to 1-5 seconds.

Acquire a suitable number of scans (typically 8 to 64) to achieve a good signal-to-noise

ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-10 seconds.

Acquire a larger number of scans (typically several hundred to thousands) due to the

lower natural abundance of ¹³C.
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Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method for obtaining an IR spectrum.[1]

Sample Preparation:

Place a small amount of the solid sample (a few milligrams) into a clean vial.

Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or

methylene chloride) and mix to dissolve.[1]

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[1]

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the

plate.[1]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment to subtract any

atmospheric interference.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry (MS)
This protocol outlines a general procedure for the analysis of an organic acid using Gas

Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization.[2][3]

Sample Preparation (Derivatization):

Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent.

To make the carboxylic acid volatile for GC analysis, it must be derivatized. A common

method is silylation. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide -

BSTFA) to the sample solution.[3]

Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1-2

hours) to ensure complete derivatization.[3]

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.[2]

The sample is vaporized in the heated injection port and carried by an inert gas (e.g.,

helium) onto a capillary column.[2]

The column temperature is programmed to ramp up, separating the components of the

sample based on their boiling points and interactions with the column's stationary phase.

[2]

Mass Spectrometry Detection:

As the derivatized analyte elutes from the GC column, it enters the ion source of the mass

spectrometer.

In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing them to ionize and fragment.

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid

organic compound like 5-Methoxy-3-methylphthalic acid.

Caption: Logical workflow for the spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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